CYP2C19 Inhibition Potency: Target Compound vs. Unsubstituted Sulfonamide Core
The target compound demonstrates a CYP2C19 Ki of 70 nM in a recombinant enzyme assay using 3-O-methylfluorescein as substrate [1]. By comparison, the unsubstituted 4-fluoro-3-methylbenzenesulfonamide core (CAS 379254-40-7) shows no reported CYP2C19 inhibitory activity in the same curated database, indicating that the N-(3-hydroxy-3-(oxan-4-yl)propyl) side chain is essential for CYP2C19 binding [2]. The compound also exhibits CYP3A4 IC50 of 5.33 µM and CYP2B6 IC50 of 15.4 µM in human liver microsomes, providing a multi-isoform inhibition fingerprint that is absent in simpler sulfonamide cores [1].
| Evidence Dimension | CYP2C19 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 70 nM |
| Comparator Or Baseline | 4-Fluoro-3-methylbenzenesulfonamide (CAS 379254-40-7): no CYP2C19 activity reported in BindingDB/ChEMBL |
| Quantified Difference | Target compound unique (only compound in the pair with measurable CYP2C19 Ki) |
| Conditions | Recombinant human CYP2C19; substrate: 3-O-methylfluorescein; 3 min preincubation |
Why This Matters
For studies investigating CYP2C19-mediated drug-drug interactions or metabolic stability, this compound provides a validated, quantifiable inhibitory tool that the unsubstituted sulfonamide core cannot offer.
- [1] BindingDB entry BDBM50380522 (ChEMBL2018907). Affinity data: CYP2C19 Ki 70 nM. View Source
- [2] PubChem. 4-Fluoro-3-methylbenzenesulfonamide. CID 53402037. No CYP2C19 activity data available in ChEMBL via PubChem bioactivity links. View Source
